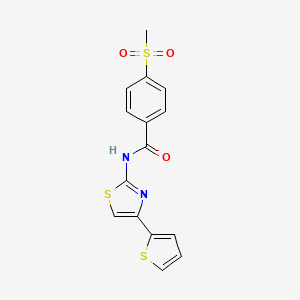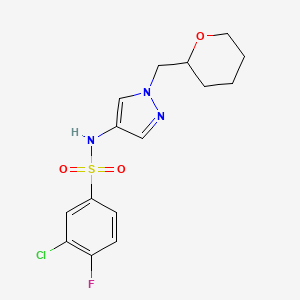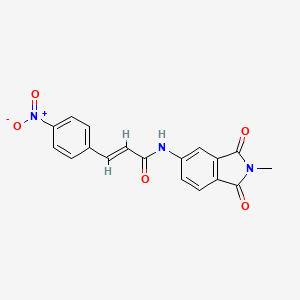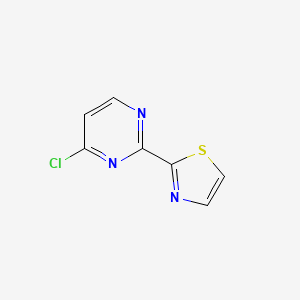
4-(methylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(methylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide, also known as MTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential use as an anticancer agent. MTA belongs to the family of benzamide derivatives and has been found to have a unique mechanism of action that makes it an attractive candidate for further study.
Wirkmechanismus
The compound also contains a thiophene ring, another type of heterocyclic compound. Thiophene and its substituted derivatives are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-(methylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide as an anticancer agent is its potency against a variety of cancer cell lines. Additionally, this compound has been found to have low toxicity in normal cells, making it a potentially safe and effective treatment option. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration schedule for this compound.
Zukünftige Richtungen
There are several future directions for research on 4-(methylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide. One area of interest is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Additionally, further studies are needed to determine the optimal dosage and administration schedule for this compound in vivo. Other areas of interest include the identification of biomarkers that can predict response to this compound treatment, the development of combination therapies that can enhance the efficacy of this compound, and the investigation of this compound's potential use in other diseases besides cancer.
Synthesemethoden
4-(methylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide can be synthesized using a variety of methods, including the reaction of 2-aminothiazole with 4-bromobenzoyl chloride, followed by reaction with methylsulfonyl chloride to form the final product. Other methods involve the reaction of 4-chloro-2-(methylsulfonyl)benzoic acid with 2-aminothiazole in the presence of a coupling agent.
Wissenschaftliche Forschungsanwendungen
4-(methylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide has been found to have potent anticancer activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. Studies have shown that this compound induces apoptosis, or programmed cell death, in cancer cells by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a role in regulating gene expression, and their inhibition by this compound leads to the activation of tumor suppressor genes and the inhibition of oncogenes.
Eigenschaften
IUPAC Name |
4-methylsulfonyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S3/c1-23(19,20)11-6-4-10(5-7-11)14(18)17-15-16-12(9-22-15)13-3-2-8-21-13/h2-9H,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDWOGARAUHIEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(2-Methylbutan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2617974.png)



![2-(azepane-1-carbonyl)-1-(3-methoxypropyl)-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2617980.png)
![2-[6-Oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetonitrile](/img/structure/B2617984.png)
![N-(8H-indeno[1,2-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2617986.png)
![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2617987.png)
![(Z)-3-[3-Chloro-4-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide](/img/structure/B2617988.png)
![3-(3-Bromophenyl)-6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2617989.png)

![tert-butyl N-[(2E)-3-(piperidin-1-yl)prop-2-enethioyl]carbamate](/img/structure/B2617991.png)
![6-methoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2617992.png)
![2-{4-[(4-chlorophenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2617993.png)